molecular formula C14H19N3O2 B2479986 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 915904-04-0

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2479986
M. Wt: 261.325
InChI Key: LDNVJBRMIHEEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” was not found in the retrieved papers.

Scientific Research Applications

Antiviral Properties

The compound 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, identified as TAK-220, shows promising properties as an antiviral agent, particularly against HIV-1. It exhibits strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound has high CCR5 binding affinity and potent inhibition of membrane fusion, making it a significant clinical candidate for further development in HIV-1 treatment (Imamura et al., 2006).

Diagnostic Imaging Applications

In another application, derivatives of this compound have been used in the development of new potential PET (Positron Emission Tomography) agents. These compounds, specifically designed for imaging of IRAK4 enzyme in neuroinflammation, demonstrate the versatility of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in diagnostic imaging and potentially in neurological research (Wang et al., 2018).

Chemical Synthesis and Optimization

Research into the synthesis of related compounds includes the development of enantioselective processes for CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors. This area of study highlights the role of similar piperidine compounds in the synthesis of pharmaceuticals, demonstrating the broader relevance of the chemical structure in medicinal chemistry (Cann et al., 2012).

Neuroinflammation Imaging

A specific derivative, [11C]CPPC, has been used as a PET radiotracer for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This application is crucial for understanding various neuropsychiatric disorders and the immune environment of malignancies in the central nervous system (Horti et al., 2019).

Inhibitors in Disease Treatment

Further applications include its derivatives being potent inhibitors in disease treatment. For example, specific derivatives have shown potential as tubulin inhibitors and antiproliferative agents in cancer research. This indicates the compound's utility in developing novel therapeutic agents for cancer treatment (Krasavin et al., 2014).

properties

IUPAC Name

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-3-4-13(15-9-10)16-14(19)12-5-7-17(8-6-12)11(2)18/h3-4,9,12H,5-8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNVJBRMIHEEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

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